molecular formula C14H16N2OS B8649320 1-[5-(3-Amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutanol CAS No. 1312535-17-3

1-[5-(3-Amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutanol

Cat. No. B8649320
CAS RN: 1312535-17-3
M. Wt: 260.36 g/mol
InChI Key: YNCWBJWZZDANDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(3-Amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutanol is a useful research compound. Its molecular formula is C14H16N2OS and its molecular weight is 260.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(3-Amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(3-Amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1312535-17-3

Product Name

1-[5-(3-Amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutanol

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol

InChI

InChI=1S/C14H16N2OS/c1-9-5-10(7-11(15)6-9)12-8-16-13(18-12)14(17)3-2-4-14/h5-8,17H,2-4,15H2,1H3

InChI Key

YNCWBJWZZDANDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CN=C(S2)C3(CCC3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 500 mL three-necked round bottom flask were added 2-methyl THF (720 mL) and an aqueous solution of sodium carbonate (2 M, 367 mL, 734 mmol). The solution was degassed for 30 min. The product of Step 1 (90 g, 367 mmol), Intermediate 1 (86 g, 367 mmol) and PdCl2(dppf) (8.05 g, 11 mmol) were added to the degassed solution under N2(g). The resulting mixture was stirred for 5 min at room temperature and was then heated to 80° C. After ca. 9 hours, the heating mantle was removed and the reaction was cooled to 30° C. The reaction mixture was filtered through a pad of SolkAFloc employing water (500 mL) and ethyl acetate (500 mL) to complete the transfer. The filtrate was then transferred to a separatory funnel, using an additional 500 mL ethyl acetate and 250 mL brine to complete the transfer. The layers were cut, the organic washed with a mixture of water and brine (500 mL and 250 mL, respectively), and then the aqueous was back extracted with ethyl acetate (400 mL). The organics were combined, dried over MgSO4 (100 g), filtered, and concentrated in vacuo to yield a brown crystalline solid. This material was recrystallized from hot ethyl acetate (250 mL at 60° C.), using hexanes as a counter-solvent (750 mL) to yield 1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutanol (88 g, 338 mmol, 92%). MS APCI: [M+H]+ m/z 261.2. 1H NMR (500 MHz, DMSO-D6) δ 7.87 (s, 1H), 6.59 (s, 1H), 6.58 (s, 1H), 6.45 (s, 1H), 6.34 (s, 1H), 5.14 (s, 2H), 2.52-2.48 (m, 2H), 2.31 (q, J=9.3, 2H), 2.17 (s, 3H), 1.93-1.80 (m, 2H).
Quantity
367 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
86 g
Type
reactant
Reaction Step Two
Quantity
8.05 g
Type
catalyst
Reaction Step Two
[Compound]
Name
2-methyl THF
Quantity
720 mL
Type
solvent
Reaction Step Three

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